molecular formula C9H12N2O4S2 B8247628 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide

Cat. No.: B8247628
M. Wt: 276.3 g/mol
InChI Key: CPAUEFVZMODCHU-UHFFFAOYSA-N
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Description

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and an ethylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide typically involves multiple steps One common method starts with the nitration of N-methylbenzenesulfonamide to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(ethylthio)-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The ethylthio group may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylthio)-N-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-ethylsulfanyl-N-methyl-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S2/c1-3-16-9-5-4-7(17(14,15)10-2)6-8(9)11(12)13/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAUEFVZMODCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)S(=O)(=O)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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